molecular formula C23H26N2O3 B2801387 3-(3,3-dimethylbutanamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide CAS No. 888454-66-8

3-(3,3-dimethylbutanamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide

Cat. No. B2801387
CAS RN: 888454-66-8
M. Wt: 378.472
InChI Key: UDFHKOKHPADNRA-UHFFFAOYSA-N
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Description

3-(3,3-dimethylbutanamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide, also known as Compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.

Scientific Research Applications

Synthesis Approaches and Chemical Characterization A series of 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives were synthesized to develop new bioactive entities, characterized by NMR, IR, Mass, and X-ray crystallographic techniques (Lavanya, Sribalan, & Padmini, 2017). Another innovative pathway led to the unexpected formation of a phthalide–carboxamide-bearing system, utilizing a novel methodology to optimize reaction conditions, achieving a 62% yield (Rodríguez, Quiroga-Suavita, & Dotor Robayo, 2022).

Antimicrobial, Anti-Inflammatory, and Analgesic Properties New benzodifuranyl derivatives, including 3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydro- pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide, were synthesized from visnaginone and khellinone. These compounds exhibited significant COX-1/COX-2 inhibition and potent analgesic and anti-inflammatory activities, with some showing higher COX-2 selectivity and comparable efficacy to standard drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antihyperlipidemic Activity A series of N‐(benzoylphenyl) and N‐(acetylphenyl)‐1‐benzofuran‐2‐carboxamides demonstrated potent lipid-lowering effects in hyperlipidemic rats, indicating potential for treating hyperlipidemia and coronary heart diseases. Compounds significantly reduced plasma triglyceride levels and increased high-density lipoprotein-cholesterol, suggesting a promising future in therapeutic applications (Al-qirim, Shattat, Sweidan, El‐Huneidi, Sheikha, Khalaf, & Hikmat, 2012).

Antimicrobial and Docking Studies 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides were synthesized and characterized, showing promising results in antimicrobial evaluation and molecular docking studies. This research provides insights into the potential application of these compounds in combating microbial infections (Talupur, Satheesh, & Chandrasekhar, 2021).

properties

IUPAC Name

3-(3,3-dimethylbutanoylamino)-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-14-10-11-16(12-15(14)2)24-22(27)21-20(25-19(26)13-23(3,4)5)17-8-6-7-9-18(17)28-21/h6-12H,13H2,1-5H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFHKOKHPADNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,3-dimethylbutanamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide

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